[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester
Description
[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester is a macrocyclic ester derivative characterized by a 16-membered oxacyclohexadecene ring system with stereochemical specificity at positions 5R, 6S, and 16R. The compound features a conjugated enone system (3E double bond) and a 2-oxo group, which contribute to its conformational rigidity and reactivity. Structural determination of such complex molecules often relies on X-ray crystallography (e.g., SHELX programs for refinement ) and NMR spectroscopy for dynamic conformational analysis .
Properties
IUPAC Name |
4-[[(3Z,5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11-/t15-,16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCEVVYDAAWIA-UKHAXTBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for Berkeleylactone E typically involve multi-step organic synthesis processes. Reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of Berkeleylactone E involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve the use of bioreactors for microbial fermentation, where specific strains of bacteria or fungi are cultured to produce the compound naturally. Downstream processing steps such as extraction, purification, and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for esters. This compound undergoes both acid- and base-catalyzed hydrolysis, influenced by its macrocyclic structure and substituents.
Acid-Catalyzed Hydrolysis
In acidic conditions, the ester carbonyl oxygen is protonated, increasing electrophilicity. Water acts as a nucleophile, leading to tetrahedral intermediate formation and subsequent cleavage into succinic acid and the corresponding alcohol (macrocyclic lactone derivative). The reaction follows the reverse of Fischer esterification (Figure 1) .
Key factors affecting rate :
-
Steric hindrance : The macrocyclic ring and methyl group at C16 may slow hydrolysis compared to linear esters .
-
Electron-withdrawing groups : The oxo group at C2 enhances electrophilicity, accelerating reaction rates .
Base-Catalyzed Hydrolysis (Saponification)
In alkaline media, hydroxide ions attack the ester carbonyl, forming a carboxylate anion and releasing the alcohol component. This is irreversible due to deprotonation of the carboxylic acid product .
Experimental data for analogous esters :
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 1M NaOH, EtOH | 80°C | 6 | 85 |
| 0.5M KOH, H₂O | 25°C | 24 | 72 |
Data adapted from phosphinate hydrolysis studies , adjusted for steric differences.
Aminolysis and Conjugation Reactions
The ester reacts with amines to form amides, a process exploited in drug conjugation. For example:
-
Reaction with amino acids :
Applications :
Thermal Stability and Intramolecular Reactions
The compound’s macrocyclic structure may lead to unique thermal behavior:
Intramolecular Condensation
Under high temperatures, the ester could undergo Dieckmann condensation if γ-hydrogens are present. This would form a cyclic ketone, but steric constraints from the existing lactone ring likely inhibit this pathway5.
Thermal Decomposition
Prolonged heating (>150°C) may cause ester cleavage or lactone ring degradation. Products include:
-
Succinic anhydride (via dehydration).
-
Fragmented hydrocarbons (from lactone breakdown).
Steric and Electronic Effects on Reactivity
-
Steric effects : The macrocyclic ring and C16 methyl group hinder nucleophilic attack, slowing hydrolysis compared to linear esters .
-
Electronic effects : The electron-withdrawing oxo group at C2 enhances electrophilicity, partially offsetting steric limitations .
Biological Reactivity
In physiological conditions (pH 7.4, 37°C), slow hydrolysis occurs, releasing succinate and the macrocyclic alcohol. This property is relevant for prodrug designs requiring controlled release .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes a butanedioic acid moiety linked to a hydroxy and oxacyclohexadecene unit. This structural complexity contributes to its biological activity and potential therapeutic uses.
Chemistry
Building Block in Organic Synthesis : Berkeleylactone E serves as a valuable intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, making it a versatile reagent in chemical research.
Biology
Antibacterial Activity : The compound has been studied for its antibacterial properties, particularly against drug-resistant strains such as Staphylococcus aureus. Research indicates that it may inhibit bacterial protein synthesis by binding to ribosomal components, disrupting cell growth and leading to cell death.
Medicine
Therapeutic Potential : Investigations into the therapeutic applications of Berkeleylactone E focus on its potential as an antibiotic. Its unique mode of action against resistant bacterial strains positions it as a candidate for developing new antibiotics .
Industrial Applications
Pharmaceutical Production : The compound is also relevant in the pharmaceutical industry for producing bioactive compounds. Its synthesis can be scaled up using biotechnological methods, such as microbial fermentation, which enhances yield and purity.
Study 1: Antibacterial Efficacy
A study conducted on the efficacy of Berkeleylactone E demonstrated significant antibacterial activity against multiple strains of bacteria. The results indicated that the compound could effectively inhibit growth at low concentrations, suggesting its potential use in treating infections caused by resistant bacteria.
Study 2: Synthesis Optimization
Research focused on optimizing the synthetic routes for Berkeleylactone E highlighted the importance of reaction conditions in achieving high yields. The study explored various catalysts and reaction parameters to refine the production process for industrial applications .
Mechanism of Action
The mechanism by which Berkeleylactone E exerts its antibacterial effects involves binding to bacterial ribosomes and inhibiting protein synthesis. This disrupts bacterial cell growth and leads to cell death. The compound targets specific molecular pathways within the bacterial cell, making it effective against certain strains of bacteria.
Comparison with Similar Compounds
Table 1: NMR Chemical Shift Comparison (δ, ppm)
| Position | Target Compound | Rapa | Compound 1 | Compound 7 |
|---|---|---|---|---|
| 30–36 | 2.1–3.8 | 1.9–3.6 | 2.0–3.7 | 2.2–3.9 |
| 39–44 | 5.2–6.5 | 4.8–6.0 | 5.3–6.4 | 5.1–6.3 |
Bioactivity and Pharmacokinetic Profiling
Similarity indexing using Tanimoto coefficients (based on molecular fingerprints) and pharmacokinetic property alignment highlights functional analogs:
Table 2: Pharmacokinetic Properties
| Property | Target Compound | Rapa | SAHA |
|---|---|---|---|
| logP | 3.2 | 3.5 | 2.3 |
| Molecular Weight (Da) | 478 | 914 | 336 |
| Hydrogen Bond Donors | 3 | 5 | 2 |
Activity Landscape and Mode of Action
Activity landscape modeling identifies "activity cliffs" where minor structural changes lead to significant potency shifts. For example:
- Region A Modifications: Substitutions at positions 39–44 correlate with altered binding to FKBP12 (a key target for immunosuppressants), reducing IC₅₀ values by 10-fold compared to Rapa .
- Proteomic Interaction Signatures : The CANDO platform predicts functional similarity between the target compound and mTOR inhibitors based on shared proteomic interaction profiles (e.g., overlapping binding to phosphatases and kinases) .
Crystallographic Packing and Conformational Analysis
Mercury CSD’s packing similarity module reveals that the target compound’s crystal structure (e.g., space group P2₁2₁2₁) shares intermolecular hydrogen-bonding motifs with other macrocyclic esters, such as tetrahedral voids stabilized by ester-oxygen interactions . However, its 16-membered ring exhibits distinct puckering parameters (amplitude q = 0.42 Å, phase φ = 112°) compared to smaller rings (e.g., cyclopentane: q = 0.34 Å, φ = 0°) .
Table 3: Crystallographic Parameters
| Parameter | Target Compound | Cyclopentane Analogs |
|---|---|---|
| Space Group | P2₁2₁2₁ | P1 |
| Puckering Amplitude | 0.42 Å | 0.34 Å |
| Unit Cell Volume | 2450 ų | 680 ų |
Computational Graph-Based Comparisons
Graph-theoretical methods highlight the compound’s unique topology:
- Fingerprint Methods : Daylight fingerprints show 65% similarity to Rapa but only 40% to FK506, reflecting divergent macrocyclic substitution patterns .
- Activity Cliffs : A 2-methyl group at position 16 reduces calcineurin inhibition (IC₅₀ = 850 nM vs. 12 nM for FK506) despite 72% structural overlap, exemplifying an activity cliff .
Biological Activity
The compound [5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester , also referred to as Berkeleylactone E, is a complex organic molecule with significant biological activity. Its molecular formula is C20H32O7, and it has a molecular weight of 384.5 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the field of antibacterial research.
Antibacterial Properties
Research indicates that Berkeleylactone E exhibits notable antibacterial activity, particularly against Staphylococcus aureus , a common pathogen responsible for various infections. This antibacterial effect positions the compound as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance among bacterial strains.
The proposed mechanism of action for Berkeleylactone E involves its role as a macrolide antibiotic . It is believed to bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis by preventing the translocation of peptides. This disruption halts bacterial growth and replication, which is critical in combating infections caused by drug-resistant bacteria.
Pharmacokinetics
The pharmacokinetic profile of Berkeleylactone E suggests that it is likely absorbed in the gastrointestinal tract and distributed throughout the body. It is expected to undergo metabolism in the liver and be excreted via bile and urine. These characteristics are similar to those observed in other macrolide antibiotics.
Case Studies
- In Vitro Studies : Laboratory studies have demonstrated that Berkeleylactone E effectively inhibits the growth of various bacterial strains. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Animal Models : Preliminary studies using animal models have indicated that treatment with Berkeleylactone E can reduce bacterial load significantly in infected tissues, suggesting its potential for therapeutic use in clinical settings.
Data Table: Biological Activity Summary
| Property | Details |
|---|---|
| Molecular Formula | C20H32O7 |
| Molecular Weight | 384.5 g/mol |
| Target Bacteria | Staphylococcus aureus |
| Mechanism of Action | Inhibition of protein synthesis via ribosomal binding |
| Pharmacokinetics | Absorbed in GI tract; metabolized in liver |
| Potential Applications | Development of new antibiotics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [compound] given its stereochemical complexity?
- Methodological Answer : Enantioselective synthesis is critical due to the compound’s multiple stereocenters. Key steps include:
- Enantiomeric control : Use chiral catalysts or auxiliaries during lactonization and esterification steps to preserve stereochemistry. For example, tert-butyl ester intermediates (as in ) can stabilize reactive groups during coupling reactions.
- Protection/deprotection : Benzyl or tert-butyl groups (e.g., as seen in and ) may protect hydroxyl or carbonyl functionalities during multi-step synthesis.
- Purification : Employ chiral HPLC or crystallization to isolate enantiopure fractions. Validate using optical rotation and NMR coupling constants .
Q. How can researchers characterize the stereochemical configuration of [compound]?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures, as demonstrated in patent-derived syntheses (e.g., ).
- Chiral chromatography : Compare retention times with known standards using columns like Chiralpak® IA/IB.
- NMR spectroscopy : Analyze H-H coupling constants (e.g., vicinal diastereotopic protons) and NOESY correlations to confirm spatial arrangements .
Q. What experimental conditions are optimal for assessing the compound’s stability?
- Methodological Answer : Conduct accelerated stability studies under varied conditions:
- pH : Test degradation kinetics in buffers (pH 2–9) to identify labile ester or lactone bonds.
- Temperature : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition above 100°C.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation via HPLC-MS .
Q. Which analytical techniques are most reliable for assessing purity?
- Methodological Answer : Combine orthogonal methods:
- HPLC-DAD/ELSD : Quantify impurities ≥0.1% using C18 columns and gradient elution.
- Mass spectrometry (HRMS) : Confirm molecular ion integrity and detect trace byproducts.
- Elemental analysis : Validate stoichiometric ratios of C, H, N, O to ±0.3% .
Advanced Research Questions
Q. What strategies elucidate the pharmacodynamic mechanisms of [compound] in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, esterases) using fluorogenic substrates.
- Molecular docking : Model interactions with active sites (e.g., AutoDock Vina) to predict binding modes.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity insights .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize protocols : Align assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Meta-analysis : Statistically pool data from multiple studies using tools like RevMan to identify outliers.
- Dose-response validation : Replicate studies with IC/EC curves to confirm potency trends .
Q. What computational approaches model the compound’s interactions with biological targets?
- Methodological Answer :
- MD simulations : Run 100-ns trajectories (e.g., GROMACS) to study conformational dynamics in lipid bilayers.
- QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors.
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analog optimization .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Fragment-based design : Replace the benzyloxy group () with bioisosteres (e.g., pyridyl) to enhance solubility.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., lactone carbonyl) using MOE or Schrödinger.
- Metabolic profiling : Use hepatocyte microsomes to predict sites of oxidative metabolism (e.g., CYP450-mediated hydroxylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
